N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide
Description
Properties
IUPAC Name |
N-(oxan-4-yl)-N-(2-thiophen-2-ylethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S2/c19-23(20,17-6-2-1-3-7-17)18(15-9-12-21-13-10-15)11-8-16-5-4-14-22-16/h1-7,14-15H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMLFBKTLSWOES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the oxane ring: This can be achieved through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the thiophene group: This step involves the reaction of a thiophene derivative with an appropriate electrophile to form the desired thiophene-ethyl intermediate.
Sulfonamide formation: The final step involves the reaction of the thiophene-ethyl intermediate with benzenesulfonyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to the corresponding amine.
Substitution: Electrophilic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological macromolecules, while the thiophene and oxane rings may interact with hydrophobic pockets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their properties, highlighting differences in substituents and biological activities:
Key Structural and Functional Insights:
Substituent Effects on Solubility and Bioavailability: The oxan-4-yl group in the target compound likely improves water solubility compared to purely hydrophobic substituents (e.g., propyl or ethyl) due to its oxygen atom and cyclic structure. This contrasts with N-ethyl-N-(2-methoxyphenyl)benzenesulfonamide (), where the ethyl and methoxyphenyl groups may reduce solubility .
Biological Activity Correlations: Compounds with thiophene-ethyl or thiophene-acyl substituents (e.g., ) demonstrate significant anticancer activity, attributed to interactions with cellular targets via π-stacking or hydrogen bonding . The target compound’s 2-(thiophen-2-yl)ethyl group may confer similar advantages.
Research Findings and Implications
- Anticancer Potential: Thiophene-sulfonamide hybrids in exhibited superior anti-breast cancer activity compared to doxorubicin, underscoring the pharmacological promise of this structural class . The target compound’s oxan-4-yl group may modulate activity by altering binding affinity or metabolic stability, though empirical studies are needed.
Biological Activity
N-(oxan-4-yl)-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide is a sulfonamide compound that has attracted attention due to its potential biological activities. The structural complexity, featuring a benzene ring, a thiophene moiety, and an oxane ring, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and antioxidant properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Anti-inflammatory Activity
Research indicates that sulfonamide derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have been shown to inhibit carrageenan-induced rat paw edema. In one study, certain benzenesulfonamide derivatives demonstrated inhibition rates ranging from 87.83% to 94.69% at various time points post-administration .
2. Antimicrobial Activity
The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for structurally related compounds indicate potent activity:
- E. coli : MIC 6.72 mg/mL
- S. aureus : MIC 6.63 mg/mL
- P. aeruginosa : MIC 6.67 mg/mL
- C. albicans : MIC 6.63 mg/mL
These findings suggest that the compound could be effective against common pathogens .
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related damage in biological systems. Compounds similar to this compound have shown comparable antioxidant activity to Vitamin C, with IC50 values indicating effective radical scavenging capabilities .
Comparative Analysis of Biological Activities
Case Studies
Several studies have explored the biological activity of sulfonamide derivatives, including those with structural similarities to this compound:
- Study on Anti-inflammatory Properties : A study evaluated the anti-inflammatory effects of various benzenesulfonamides in vivo and in vitro, showing significant reductions in edema and inflammatory markers .
- Antimicrobial Efficacy Assessment : Another research focused on the antimicrobial activities of benzenesulfonamides against a range of pathogens, emphasizing their potential as new antimicrobial agents due to their low MIC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
